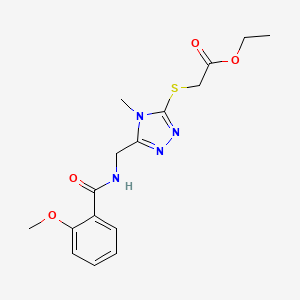

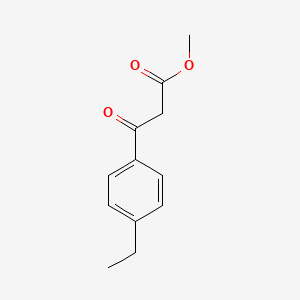

![molecular formula C14H15NO3 B2915371 1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705979-17-4](/img/structure/B2915371.png)

1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered ring nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including the one you mentioned, is likely characterized by the pyrrolidine ring and its derivatives . The structure of these compounds can be analyzed using various techniques, but specific details about “1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one” are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . Without specific information on “1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one”, it’s challenging to provide a detailed analysis.科学的研究の応用

Antimicrobial Activity

The pyrrolidinone derivatives, including compounds like 1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one, have been identified to possess significant antimicrobial properties. These compounds can be synthesized and modified to enhance their efficacy against a broad spectrum of microbial pathogens .

Anticancer Activity

Research has indicated that pyrrolidinone scaffolds are promising in the development of anticancer agents. The structural complexity and the presence of the spirocyclic oxindole core in such compounds contribute to their potential in targeting cancer cells with high selectivity .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidinone derivatives is well-documented. They can be used to design novel anti-inflammatory drugs that may offer better safety profiles and effectiveness compared to current medications .

Antidepressant Activity

Pyrrolidinone derivatives have shown promise as antidepressants. Their ability to cross the blood-brain barrier and interact with central nervous system receptors makes them valuable leads in the treatment of depression .

Anti-HCV Activity

Compounds like 1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one have been explored for their anti-HCV (Hepatitis C Virus) activities. Their molecular structure allows them to inhibit the replication of the virus, providing a pathway for new therapeutic options .

Industrial Applications

Beyond pharmaceuticals, these compounds have industrial applications, particularly in the synthesis of complex organic molecules. Their reactivity and stability under various conditions make them suitable for diverse chemical syntheses .

Neuroprotective Effects

Some pyrrolidinone derivatives exhibit neuroprotective effects, which can be harnessed in the treatment of neurodegenerative diseases. They may protect neuronal cells from damage and improve cognitive functions .

Synthesis of Alkaloids and Unusual Amino Acids

The pyrrolidinone ring is instrumental in the synthesis of various alkaloids and unusual β-amino acids. These are crucial in the development of drugs and other biologically active compounds .

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as 1’-acetylspiro[chroman-2,3’-pyrrolidin]-4-one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with their targets in a way that leads to different biological profiles of drug candidates . This interaction is influenced by the different stereoisomers and the spatial orientation of substituents, which can lead to a different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolo[2,3-d]pyrimidine-based analogues, which share structural similarities with 1’-acetylspiro[chroman-2,3’-pyrrolidin]-4-one, have been shown to inhibit the α-amylase enzyme, a key player in the breakdown of complex carbohydrates into glucose . This suggests that 1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one may also interact with similar biochemical pathways.

Pharmacokinetics

Pharmacokinetic/pharmacodynamic (pk/pd) modelling is a discipline that aims to describe, understand, and predict the time course of in vivo drug action . It comprises three major elements: pharmacokinetics (PK), pharmacodynamics (PD), and disease progression . The PK/PD properties of 1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one would need to be studied in detail to understand its ADME properties and their impact on bioavailability.

Result of Action

Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, suggesting that 1’-acetylspiro[chroman-2,3’-pyrrolidin]-4-one may also have diverse effects at the molecular and cellular level .

Safety and Hazards

特性

IUPAC Name |

1'-acetylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-10(16)15-7-6-14(9-15)8-12(17)11-4-2-3-5-13(11)18-14/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMFJFYJHALQTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2915289.png)

![2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2915291.png)

![(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B2915294.png)

![Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2915299.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2915301.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2915303.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2915308.png)

![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)